Orysastrobin

Description

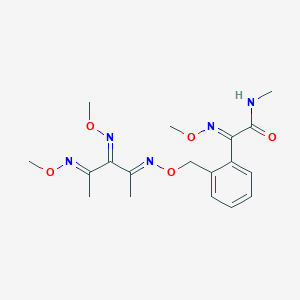

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[2-[[(E)-[(3E,4E)-3,4-bis(methoxyimino)pentan-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIPUJPTQJYEQK-ZLHHXESBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C(=N\OC)/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058036 | |

| Record name | Orysastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248593-16-0 | |

| Record name | Orysastrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248593-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orysastrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248593160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orysastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetamide, α-(methoxyimino)-2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]-N-methyl-, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORYSASTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU1TM1224D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orysastrobin: A Technical Guide to its Discovery, Development, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Orysastrobin, a strobilurin fungicide developed by BASF, represents a significant advancement in the control of major rice diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of Orysastrobin. It details its mechanism of action as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex.[1][2] The guide summarizes key efficacy data against economically important rice pathogens, Magnaporthe oryzae (rice blast) and Thanatephorus cucumeris (sheath blight), and provides detailed experimental methodologies for relevant assays. Furthermore, it includes visualizations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of this important agricultural tool.

Introduction

Rice, a staple food for over half of the world's population, is constantly threatened by fungal diseases that can lead to significant yield losses. Among the most devastating are rice blast, caused by Magnaporthe oryzae, and sheath blight, caused by Thanatephorus cucumeris. The development of effective and specific fungicides is crucial for ensuring global food security. Orysastrobin, discovered and developed by BASF, emerged from research efforts in the late 1990s as a novel quinone outside inhibitor (QoI) fungicide with exceptional efficacy against these key rice pathogens.[2]

Discovery and Development by BASF

The development of Orysastrobin by BASF was a strategic response to the need for innovative solutions in rice disease management. As a member of the strobilurin class of fungicides, its discovery was rooted in the study of natural antifungal compounds. The development process focused on optimizing its efficacy, plant selectivity, and environmental profile. Orysastrobin was first introduced in 2006 and is formulated as granules for seedling box or field applications, often in combination with insecticides.[1][2]

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide |

| CAS Number | 248593-16-0 |

| Molecular Formula | C₁₈H₂₅N₅O₅ |

| Molecular Weight | 391.42 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | Moderately soluble |

Mechanism of Action: Inhibition of Mitochondrial Respiration

Orysastrobin's fungicidal activity stems from its role as a quinone outside inhibitor (QoI). It specifically targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungi.[1][2][3] By binding to the Qo site of cytochrome b, Orysastrobin blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain inhibits ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.[3]

Orysastrobin's mode of action in the electron transport chain.

Efficacy Data

Orysastrobin demonstrates excellent and consistent, season-long efficacy against both leaf and panicle blast (Magnaporthe oryzae) and sheath blight (Thanatephorus cucumeris) under various environmental conditions.[2]

Efficacy Against Rice Blast (Magnaporthe oryzae)

Field trials have consistently shown that Orysastrobin provides control of leaf and panicle blast that is equal or superior to standard commercial products.[2] The following table summarizes the percentage of control observed in various trials.

| Treatment | Application Rate (g a.i./ha) | % Control (Leaf Blast) | % Control (Panicle Blast) | Reference |

| Orysastrobin | 700 | 96 - 99 | 94 - 97 | [2] |

| Diclocymet combination | 300 | 80 - 83 | 80 - 90 | [2] |

| Probenazole combination | 2400 | 95 - 99 | - | [2] |

| Pyroquilon combination | 1200 | 67 - 81 | - | [2] |

Efficacy Against Sheath Blight (Thanatephorus cucumeris)

Orysastrobin also provides excellent control of sheath blight, comparable to standard products specifically targeting this disease.[2]

| Treatment | Application Rate (g a.i./ha) | % Control (Sheath Blight) | Reference |

| Orysastrobin | 700 | 90 - 99 | [4] |

| Thifluzamide combination | - | 85 - 98 | [4] |

| Furametpyr combination | - | 88 - 97 | [4] |

Experimental Protocols

Synthesis of Orysastrobin

A general synthesis pathway for Orysastrobin involves a multi-step chemical process. While specific proprietary details are not fully disclosed, a plausible synthesis route based on available patent literature is outlined below.[5]

A simplified workflow for the synthesis of Orysastrobin.

Note: This represents a generalized scheme. The actual industrial synthesis involves precise control of reaction conditions, solvents, and purification steps to ensure high purity and yield.[1]

In Vitro Fungicide Efficacy Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Orysastrobin against the mycelial growth of Magnaporthe oryzae and Thanatephorus cucumeris.

Materials:

-

Pure Orysastrobin

-

Potato Dextrose Agar (PDA)

-

Cultures of M. oryzae and T. cucumeris

-

Sterile petri dishes

-

Ethanol (for dissolving Orysastrobin)

-

Spectrophotometer (optional, for spore suspension quantification)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Orysastrobin in ethanol.

-

Media Preparation: Autoclave PDA and cool to 50-60°C. Add appropriate volumes of the Orysastrobin stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate with PDA and ethanol (without Orysastrobin) should also be prepared.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a M. oryzae or T. cucumeris culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Plot the percentage of inhibition against the logarithm of the Orysastrobin concentration and determine the IC50 value using a suitable statistical software.

Field Efficacy Trial Protocol

Objective: To evaluate the efficacy of Orysastrobin in controlling rice blast and sheath blight under field conditions.

Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.

Treatments:

-

Untreated control

-

Orysastrobin at various application rates (e.g., 660, 700, 990 g a.i./ha)[2]

-

Standard commercial fungicides for comparison

Procedure:

-

Plot Establishment: Establish experimental plots in a field with a history of rice blast and sheath blight incidence.

-

Crop Management: Follow standard agronomic practices for rice cultivation.

-

Fungicide Application: Apply the fungicides at the recommended growth stages of rice, typically at the seedling stage in a nursery box or as a foliar spray in the field.[2]

-

Disease Assessment:

-

Rice Blast: Assess the percentage of leaf area affected by blast lesions and the incidence of panicle blast.

-

Sheath Blight: Measure the relative lesion height on the rice sheaths.

-

-

Yield Data: Harvest the rice from each plot and measure the grain yield.

-

Data Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

References

Orysastrobin: A Comprehensive Toxicological and Ecotoxicological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Orysastrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases in rice and other crops. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, its mode of action involves the inhibition of mitochondrial respiration in fungi. This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of Orysastrobin, compiled from available scientific literature and regulatory data. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Toxicological Profile

The toxicological assessment of Orysastrobin indicates moderate acute toxicity in mammals. Chronic exposure studies have been conducted to establish long-term safety parameters.

Acute Toxicity

Acute toxicity studies in rats have established the following values:

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 356 mg/kg bw | [1] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | [1] |

Chronic Toxicity and Carcinogenicity

A combined chronic toxicity and carcinogenicity study in rats, conducted over a 24-month period, has been a key study in determining the long-term effects of Orysastrobin.

| Parameter | Species | Duration | Value | Reference |

| NOAEL | Rat | 24 months | 5.2 mg/kg bw/day | [2] |

| ADI | Human | - | 0.052 mg/kg bw/day | [2] |

The Japan Food Safety Commission established an Acceptable Daily Intake (ADI) of 0.052 mg/kg bw/day based on the No Observed Adverse Effect Level (NOAEL) from this 24-month rat study, incorporating a safety factor of 100.[2] While some sources indicate a potential for carcinogenicity, further details from specific studies are not publicly available.[3]

Ecotoxicological Profile

Orysastrobin exhibits moderate toxicity to aquatic organisms. The available data on its effects on various environmental compartments are summarized below.

Aquatic Toxicity

Acute toxicity data for aquatic organisms are crucial for assessing the environmental risk of Orysastrobin.

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.89 | [4] |

| Zebrafish (Danio rerio) | - | Acute Toxicity (observed effects) | 5.0 | [4] |

| Daphnia magna | 48 hours | EC50 | 1.3 | [4] |

A study on zebrafish embryos indicated that while Orysastrobin did not cause significant mortality, it did induce developmental toxic effects such as pericardial and yolk sac edemas, spine curvature, and bleeding at a concentration of 5.0 mg/L.[4]

Experimental Protocols

The toxicological and ecotoxicological studies on Orysastrobin generally follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of Orysastrobin is typically determined using the Acute Toxic Class Method. In this procedure, a stepwise dosing approach is used with a small number of animals in each step. The study involves the administration of the test substance by gavage to fasted animals. Observations for signs of toxicity and mortality are made at regular intervals for up to 14 days. The LD50 value is then estimated based on the observed mortality at different dose levels.

Acute Dermal Toxicity (as per OECD Guideline 402)

For acute dermal toxicity, the test substance is applied to a shaved area of the skin of the test animals, usually rats. The application site is then covered with a porous gauze dressing. The animals are observed for signs of toxicity and mortality for a period of 14 days. This study is designed to determine the dose that causes mortality in 50% of the test animals when administered via the dermal route.

Fish, Acute Toxicity Test (as per OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance to fish. Typically, a species like the rainbow trout (Oncorhynchus mykiss) or common carp (Cyprinus carpio) is used. Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, with Daphnia magna being the standard test organism. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is immobilization, and the concentration that causes 50% of the daphnids to become immobilized (EC50) is determined.

Algal Growth Inhibition Test (as per OECD Guideline 201)

The effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata, is evaluated in this test. Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth rate (EC50) is calculated.

Combined Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 452)

This long-term study, typically conducted in rats over 24 months, is designed to identify potential chronic toxic effects and carcinogenic potential. The test substance is administered daily in the diet to several groups of animals at different dose levels. A wide range of parameters are monitored throughout the study, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full histopathological examination of all organs is performed to identify any treatment-related changes and the presence of tumors. The No Observed Adverse Effect Level (NOAEL) is determined from this comprehensive evaluation.

Signaling Pathways and Experimental Workflows

Mode of Action: Inhibition of Mitochondrial Respiration

Orysastrobin, as a Quinone outside Inhibitor (QoI), disrupts the mitochondrial electron transport chain in fungi. It specifically binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition halts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death.

Caption: Mechanism of action of Orysastrobin on the mitochondrial electron transport chain.

General Workflow for Ecotoxicological Testing of a Pesticide

The ecotoxicological evaluation of a pesticide like Orysastrobin follows a tiered approach, starting with base-set laboratory studies and potentially progressing to higher-tier studies if risks are identified.

Caption: Generalized workflow for the ecotoxicological risk assessment of a pesticide.

References

- 1. Long-term oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Toxic effects of orimulsion on rainbow trout Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orysastrobin [sitem.herts.ac.uk]

An In-depth Technical Guide to the Geometric (E/Z) Isomerism of Orysastrobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orysastrobin, a broad-spectrum strobilurin fungicide, exhibits geometric isomerism due to the presence of multiple carbon-carbon and carbon-nitrogen double bonds in its molecular structure. This guide provides a comprehensive technical overview of the (E/Z) isomerism of Orysastrobin, focusing on its synthesis, the identification of its isomers, and the analytical methodologies for their separation and quantification. While specific data on the differential biological activity and toxicological profiles of individual isomers are not extensively available in the public domain, this document consolidates the current knowledge to support further research and development in this area.

Introduction to Orysastrobin and Geometric Isomerism

Orysastrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals.[1] Its mode of action involves the inhibition of the mitochondrial cytochrome-bc1 complex, thereby disrupting the fungal respiratory chain.[1] The chemical structure of Orysastrobin contains several double bonds, which can lead to the formation of geometric isomers, specifically (E/Z) isomers.

Geometric isomerism, also known as cis-trans isomerism, arises from the restricted rotation around a double bond.[2] In the context of pesticides, different geometric isomers can exhibit varying biological activities, degradation rates, and toxicological profiles.[2] Therefore, understanding the isomeric composition of a technical-grade active ingredient is crucial for assessing its efficacy and environmental impact.

The IUPAC name for the most common isomer of Orysastrobin is (2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide.[3] However, during its synthesis, other geometric isomers can be formed.

Synthesis and Isomeric Composition

The synthesis of Orysastrobin can result in a mixture of geometric isomers. A patented method describes a synthesis process that yields a solid containing 95% of the EEE-isomer of Orysastrobin and 4.5% of its EEZ-isomer.[4] This indicates that while the (E,E,E)-isomer is the primary product, the (E,E,Z)-isomer is a notable impurity.

Experimental Protocol: Synthesis of Orysastrobin Isomers

The following protocol is a summary of a patented synthesis method:[4]

-

Preparation of the Oxime Intermediate: A solution of (2E, 3Z, 4E)-pentane-2,3,4-trione O2,O3-dimethyl trioxime and its (2E, 3Z, 4Z)-isomer in DMF is treated with a solution of sodium methylate in methanol.

-

Solvent Removal: The methanol is distilled off in vacuo at 40°C.

-

Coupling Reaction: A solution of (2-Chloromethyl-phenyl)-[(E)-methoxyimino]-acetic acid methyl ester (CLMO) in DMF is added to the residue at 40 to 50°C and stirred for 3 hours.

-

Crystallization and Purification: The crude residue is dissolved in a mixture of methanol and water at 50°C and then cooled to -5°C for crystallization.

-

Isolation: The resulting crystals are filtered, washed with a methanol/water mixture, and then with water.

-

Drying: The solid is dried in vacuo at 70°C to yield a mixture of the EEE- and EEZ-isomers of Orysastrobin.

Analytical Methods for Isomer Separation and Quantification

The differentiation and quantification of Orysastrobin isomers are critical for quality control and residue analysis. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are effective techniques for this purpose.

Experimental Protocol: Determination of Orysastrobin and its Isomers in Rice

The following is a general outline of an analytical method developed for determining the residues of Orysastrobin and its two isomers, the main metabolite F001 and the major impurity F033, in hulled rice:[5]

-

Extraction: All compounds are extracted from hulled rice samples with acetone.

-

Liquid-Liquid Partitioning: The extract is diluted with saline water, and a partition step using dichloromethane/n-hexane is used to recover the analytes from the aqueous phase. A subsequent n-hexane/acetonitrile partition is employed for further cleanup.

-

Solid-Phase Extraction: Florisil column chromatography is used to remove interfering co-extractives.

-

Instrumental Analysis: An octadecylsilyl (C18) column is used for the chromatographic separation of Orysastrobin and its isomers, followed by detection using HPLC-UV or LC-MS/MS.

The reported net recovery rates for Orysastrobin, F001, and F033 from fortified samples ranged from 80.6% to 114.8%, with relative standard deviations below 20%.[5] The limits of quantification were in the range of 0.002-0.02 mg/kg.[5]

Physicochemical and Biological Properties of Isomers

Detailed public data specifically comparing the physicochemical properties, fungicidal activity, and toxicological profiles of the individual geometric isomers of Orysastrobin are limited. However, the principle of stereoisomerism in pesticides suggests that such differences are likely to exist.[2] For many pesticides, one isomer is often more biologically active than the others.

Table 1: Known Geometric Isomers of Orysastrobin

| Isomer Designation | Common Name/Identifier | Source |

| (E,E,E)-isomer | Orysastrobin | Synthesis Product[4] |

| (E,E,Z)-isomer | Orysastrobin Isomer | Synthesis Impurity[4] |

| Not Specified | F001 | Main Metabolite[5] |

| Not Specified | F033 | Major Impurity[5] |

Photochemical Isomerization

Logical Workflow for Investigating Photochemical Isomerization

Caption: Workflow for studying the photochemical isomerization of Orysastrobin.

Future Research Directions

To gain a more complete understanding of the geometric isomerism of Orysastrobin, further research is warranted in the following areas:

-

Isolation and Characterization: Development of robust methods for the preparative separation of individual (E/Z) isomers to allow for their detailed spectroscopic and crystallographic characterization.

-

Biological Activity: Comparative studies on the fungicidal efficacy of each isolated isomer against key rice pathogens such as Magnaporthe oryzae and Rhizoctonia solani.

-

Toxicology and Ecotoxicology: Assessment of the acute and chronic toxicity, as well as the environmental fate (e.g., soil degradation, bioaccumulation) of the individual isomers.

-

Photostability: Investigation into the photochemical isomerization of Orysastrobin under environmentally relevant conditions to understand its persistence and transformation on plant surfaces.

Conclusion

The geometric isomerism of Orysastrobin is an important aspect of its chemistry that has implications for its manufacturing, formulation, biological activity, and environmental profile. While the (E,E,E)-isomer is the predominant form, the presence of other isomers as impurities and metabolites necessitates the use of advanced analytical techniques for their separation and quantification. Further research into the specific properties of each isomer will provide a more complete picture of Orysastrobin's overall performance and safety, enabling the development of more effective and environmentally sound fungicidal products.

References

- 1. Orysastrobin | C18H25N5O5 | CID 11486133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. EP2393775A2 - Method for producing 2-halogenomethylphenyl acetic acid derivatives - Google Patents [patents.google.com]

- 5. Simultaneous determination of orysastrobin and its isomers in rice using HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Orysastrobin Solubility and Use in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Orysastrobin is a broad-spectrum fungicide belonging to the quinone outside inhibitor (QoI) class.[1][2][3] Its primary mechanism of action involves the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex (Complex III) at the Qo site, thereby disrupting the electron transport chain and halting ATP synthesis.[4][5][6] This targeted action makes it a subject of interest for various in vitro studies, ranging from fungicidal activity assays to potential off-target effects in other biological systems.

These application notes provide detailed protocols for solubilizing orysastrobin in Dimethyl Sulfoxide (DMSO) for use in in vitro research, along with its mechanism of action and a general experimental workflow.

2. Orysastrobin Properties and Solubility

Properly solubilizing orysastrobin is the first critical step for its application in any aqueous-based in vitro system. DMSO is a common solvent for this purpose.

Table 1: Physical and Chemical Properties of Orysastrobin

| Property | Value | Reference |

| IUPAC Name | (2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide | [7][8] |

| CAS Number | 248593-16-0 | [1] |

| Molecular Formula | C₁₈H₂₅N₅O₅ | [1][7] |

| Molecular Weight | 391.42 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

Table 2: Solubility of Orysastrobin

| Solvent | Concentration | Molar Equivalent | Special Instructions | Reference |

| DMSO | 50 mg/mL | 127.74 mM | Requires sonication. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |

3. Experimental Protocols

3.1. Protocol 1: Preparation of a High-Concentration Orysastrobin Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution, which can be stored for later use and diluted to final working concentrations.

Materials:

-

Orysastrobin (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated analytical balance and weighing paper

-

Pipettes and sterile filter tips

Procedure:

-

Calculation: Determine the required mass of orysastrobin to achieve the desired stock concentration (e.g., 50 mg/mL or ~128 mM).

-

Formula: Mass (mg) = Desired Concentration (mg/mL) x Volume of DMSO (mL)

-

-

Weighing: Carefully weigh the calculated amount of orysastrobin powder using an analytical balance in a fume hood.

-

Solubilization:

-

Transfer the weighed powder into a sterile vial.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex the mixture vigorously for 1-2 minutes.

-

-

Sonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and free of visible particles.[1][2]

-

Sterilization (Optional): If required for your specific assay (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

3.2. Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use.

Best Practices:

-

Stepwise Dilution: To prevent precipitation, it is recommended to perform serial dilutions rather than a single large dilution.[2][9]

-

Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced toxicity to cells.[9]

-

Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples.[9]

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the orysastrobin stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended):

-

Prepare an intermediate dilution of the stock solution in pure DMSO. For example, dilute a 50 mM stock solution 1:10 in DMSO to get a 5 mM intermediate stock.

-

-

Final Dilution:

-

Pre-warm the aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C for cell culture).

-

Add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed medium and mix immediately by pipetting or gentle vortexing.

-

Example: To achieve a final concentration of 10 µM in 10 mL of medium with a final DMSO concentration of 0.1%, add 2 µL of a 50 mM stock solution.

-

Table 3: Example Dilution Series for a 96-well Plate Assay

| Stock Concentration | Intermediate Dilution (in DMSO) | Volume to add to 1 mL Medium | Final Concentration | Final DMSO % |

| 50 mM | 1 mM | 10 µL | 10 µM | 1.0% |

| 50 mM | 1 mM | 5 µL | 5 µM | 0.5% |

| 50 mM | 1 mM | 1 µL | 1 µM | 0.1% |

| 50 mM | 0.1 mM | 1 µL | 0.1 µM | 0.1% |

4. Visualization of Pathways and Workflows

4.1. Mechanism of Action: Inhibition of Mitochondrial Respiration

Orysastrobin acts as a QoI fungicide by targeting Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain. It binds to the Qo (Quinone outside) site, blocking the transfer of electrons from ubiquinol (CoQH₂) to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP production.

Caption: Orysastrobin inhibits Complex III, blocking electron flow and ATP synthesis.

4.2. General Experimental Workflow

The following diagram outlines a typical workflow for using a DMSO-solubilized compound like orysastrobin in an in vitro cell-based assay.

Caption: General workflow for preparing and using Orysastrobin in in vitro assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orysastrobin | TargetMol [targetmol.com]

- 3. Orysastrobin [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Stereoisomeric developmental toxicity of orysastrobin and its isomeric metabolite in zebrafish (Danio rerio) embryos: Cardiac abnormal development by orysastrobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. Orysastrobin | C18H25N5O5 | CID 11486133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.cn [medchemexpress.cn]

Determining the Minimum Inhibitory Concentration (MIC) of Orysastrobin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orysastrobin is a broad-spectrum fungicide belonging to the quinone outside inhibitor (QoI) class of strobilurins.[1] It is particularly effective against fungal pathogens in rice, such as Magnaporthe oryzae (rice blast) and Thanatephorus cucumeris (sheath blight).[2][3] The primary mechanism of action for Orysastrobin and other QoI fungicides is the inhibition of mitochondrial respiration.[4][5][6] By binding to the quinol outer binding site (Qo site) of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, it blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[4][6][7][8]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Orysastrobin against filamentous fungi, based on the established broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This information is crucial for understanding the potency of the compound, for resistance monitoring, and for the development of effective disease management strategies.

Data Presentation

While specific MIC values for Orysastrobin are not widely available in public literature, the following tables are provided as a template for researchers to present their own experimental data in a clear and structured format.

Table 1: MIC of Orysastrobin against Various Fungal Species

| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Magnaporthe oryzae | ||||

| Thanatephorus cucumeris | ||||

| Aspergillus fumigatus | ||||

| Fusarium solani | ||||

| Candida albicans |

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Quality Control (QC) Reference MIC Ranges for Standard Strains

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |

| Aspergillus flavus ATCC 204304 | Orysastrobin | [To be determined by the user] |

| Candida parapsilosis ATCC 22019 | Orysastrobin | [To be determined by the user] |

| Candida krusei ATCC 6258 | Orysastrobin | [To be determined by the user] |

Signaling Pathway and Experimental Workflow

Orysastrobin's Mechanism of Action

The following diagram illustrates the signaling pathway affected by Orysastrobin, leading to the inhibition of fungal mitochondrial respiration.

Experimental Workflow for MIC Determination

The workflow for determining the MIC of Orysastrobin using the broth microdilution method is outlined in the diagram below.

Experimental Protocols

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[9][10][11][12]

Materials

-

Orysastrobin (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile, flat-bottom 96-well microtiter plates

-

Sterile distilled water

-

Fungal isolates to be tested

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Spectrophotometer

-

Sterile plastic test tubes

-

Micropipettes and sterile tips

-

Incubator (35°C)

Protocol

1. Preparation of Orysastrobin Stock Solution and Dilutions

a. Prepare a stock solution of Orysastrobin in DMSO at a concentration of 1600 µg/mL.

b. Perform serial two-fold dilutions of the Orysastrobin stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).

c. Dispense 100 µL of each Orysastrobin dilution into the wells of a 96-well microtiter plate.

2. Preparation of Fungal Inoculum

a. Culture the fungal isolates on PDA plates and incubate at 35°C until sufficient sporulation is observed (typically 7 days).[13]

b. Harvest the conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

c. Transfer the suspension to a sterile tube and allow heavy particles to settle.

d. Adjust the conidial suspension with a spectrophotometer to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[12]

3. Inoculation and Incubation

a. Inoculate each well of the microtiter plate containing the Orysastrobin dilutions with 100 µL of the adjusted fungal inoculum.

b. Include a growth control well (inoculum without Orysastrobin) and a sterility control well (medium only) for each isolate.

c. Incubate the microtiter plates at 35°C for 24 to 72 hours, depending on the growth rate of the fungal species.[12]

4. Reading and Interpretation of Results

a. After incubation, visually inspect the microtiter plates for fungal growth.

b. The MIC is defined as the lowest concentration of Orysastrobin at which there is a complete inhibition of visible growth as compared to the growth control well.[14]

c. For some fungi, a minimal effective concentration (MEC) may be determined, which is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[12]

Conclusion

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration of Orysastrobin. Adherence to standardized protocols, such as those outlined by CLSI, is essential for generating reproducible and comparable data. The provided templates and diagrams are intended to aid researchers in the systematic evaluation of Orysastrobin's antifungal activity and in the clear presentation of their findings. This information is vital for the effective use of Orysastrobin in agricultural and potential clinical settings, as well as for monitoring the emergence of resistant fungal strains.

References

- 1. resistance.nzpps.org [resistance.nzpps.org]

- 2. Orysastrobin [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 5. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]

- 9. njccwei.com [njccwei.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Orysastrobin Residues in Rice by HPLC-UV

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Orysastrobin residues in rice. Orysastrobin is a strobilurin fungicide used to control fungal diseases in rice crops. Monitoring its residue levels is crucial to ensure food safety and compliance with regulatory limits. The described protocol provides a comprehensive procedure for sample preparation, including extraction and cleanup, followed by chromatographic analysis. The method is suitable for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and agrochemical development.

Introduction

Orysastrobin is a broad-spectrum fungicide effective against a variety of fungal pathogens in rice, including leaf and panicle blast and sheath blight.[1] As with any agricultural pesticide, there is a potential for residues to remain in the final food product. Therefore, a reliable and validated analytical method is essential for the determination of Orysastrobin residues in rice to safeguard consumer health. This document presents a detailed protocol for the analysis of Orysastrobin and its isomers (the main metabolite F001 and the major impurity F033) in hulled rice using HPLC-UV.[1][2]

Experimental

Materials and Reagents

-

Orysastrobin analytical standard (Pestanal® or equivalent)

-

Acetone (HPLC grade)

-

Dichloromethane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Florisil® (60-100 mesh)

-

Deionized water

-

Rice samples (hulled)

Instrumentation

A standard HPLC system equipped with a UV detector is required. The following are typical parameters, though optimization may be necessary for individual instruments.

Table 1: HPLC-UV Operating Conditions

| Parameter | Value |

| Column | Octadecylsilyl (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| UV Wavelength | 255 nm |

| Column Temperature | Ambient |

Disclaimer: The specific mobile phase, flow rate, injection volume, and UV wavelength are based on established methods for other strobilurin fungicides, such as Azoxystrobin, as the exact parameters for Orysastrobin were not explicitly available in the reviewed literature.

Standard Preparation

Prepare a stock solution of Orysastrobin in acetonitrile at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions in the mobile phase ranging from 0.05 µg/mL to 5.0 µg/mL for calibration.

Sample Preparation Protocol

The sample preparation involves extraction, liquid-liquid partitioning, and solid-phase cleanup.

-

Homogenization: Grind a representative sample of hulled rice to a fine powder.

-

Extraction: Weigh 20 g of the homogenized rice sample into a centrifuge tube. Add 100 mL of acetone and homogenize for 2-3 minutes. Centrifuge the mixture and collect the supernatant.

-

Liquid-Liquid Partitioning (Dichloromethane/n-Hexane): Dilute the acetone extract with saline water.[1] Transfer the diluted extract to a separatory funnel and perform a liquid-liquid extraction with a mixture of dichloromethane and n-hexane.[1] Collect the organic phase.

-

Liquid-Liquid Partitioning (n-Hexane/Acetonitrile): Further partition the collected organic phase with n-hexane and acetonitrile.[1] The analytes will partition into the acetonitrile layer.

-

Solid-Phase Cleanup: Prepare a Florisil column for cleanup. Pass the acetonitrile extract through the Florisil column to remove interfering co-extractives.[1]

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.

Results and Method Validation

The analytical method was validated for its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.995 |

| Limit of Detection (LOD) | 0.002 mg/kg |

| Limit of Quantification (LOQ) | 0.02 mg/kg[1][2] |

| Recovery | 80.6% - 114.8%[1][2] |

| Relative Standard Deviation (RSD) | < 20%[1][2] |

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the analytical workflow for the determination of Orysastrobin residues in rice.

Caption: Workflow for Orysastrobin residue analysis in rice.

Conclusion

The HPLC-UV method described in this application note is a reliable and effective procedure for the determination of Orysastrobin residues in rice. The sample preparation protocol, involving a combination of solvent extraction and cleanup steps, ensures the removal of matrix interferences, leading to accurate and precise quantification. The method meets typical validation criteria for pesticide residue analysis and can be readily implemented in food safety and quality control laboratories.

References

Application Notes and Protocols: Orysastrobin Granular Formulation in Seedling Boxes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orysastrobin is a novel Quinone outside Inhibitor (QoI) fungicide developed for the effective control of major rice diseases, including leaf and panicle blast (Magnaporthe grisea) and sheath blight (Thanatephorus cucumeris).[1][2][3] Its granular formulation is specifically optimized for application in seedling boxes, providing systemic, long-lasting protection to rice plants from an early growth stage.[1][4][5] Orysastrobin acts by inhibiting mitochondrial respiration in fungi, a well-defined biochemical mode of action.[1][2][6] Field trials have demonstrated its excellent efficacy and plant selectivity.[1][7] This document provides a comprehensive overview of its application, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for research purposes.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Orysastrobin belongs to the strobilurin class of fungicides (QoI fungicides).[3][5][6] Its primary mode of action is the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex (also known as Complex III) at the Quinone "outside" (Qo) site.[1][2][3] This binding action blocks the transfer of electrons between ubiquinol and cytochrome c, which disrupts the electron transport chain.[8] The interruption of this critical process halts the production of ATP, depriving the fungal cells of their primary energy source and ultimately leading to cell death.[8]

Caption: Orysastrobin's mode of action in the fungal mitochondrial electron transport chain.

Quantitative Efficacy Data

The efficacy of Orysastrobin granular formulation (7% a.i.) applied to seedling boxes has been evaluated in multiple field trials.[1][7] The data presented below summarizes its performance against key rice pathogens compared to other commercial standards.

Table 1: Efficacy of Orysastrobin on Rice Leaf Blast Data extracted from field trials where fungicides were applied to seedling boxes on the day of transplanting.[7]

| Product | Application Rate (g a.i./ha) | Disease Severity in Untreated (%) | % Control |

| Orysastrobin GR | 700 | 5.0 | 99.1 |

| Diclocymet GR | 300 | 5.0 | 83.3 |

| Probenazole GR | 2400 | 5.0 | 97.5 |

| Orysastrobin GR | 700 | 14.3 | 96.8 |

| Pyroquilon GR | 1200 | 14.3 | 91.1 |

Table 2: Efficacy of Orysastrobin on Rice Sheath Blight Data extracted from field trials where fungicides were applied to seedling boxes on the day of transplanting.[7]

| Product | Application Rate (g a.i./ha) | Disease Severity in Untreated (%) | % Control |

| Orysastrobin GR | 700 | 3.0 | 94.4 |

| Thifluzamide GR | 300 | 3.0 | 94.4 |

| Orysastrobin GR | 700 | 12.5 | 84.0 |

| Furametpyr GR | 400 | 12.5 | 86.4 |

Table 3: Influence of Application Timing on Leaf Blast Control Data from trials investigating the effect of different application timings of an Orysastrobin combination granule.[7]

| Product | Application Timing | % Control |

| Orysastrobin + Fipronil GR | Seeding | 97.0 |

| Orysastrobin + Fipronil GR | Greening Stage | 96.0 |

| Orysastrobin + Fipronil GR | Transplanting Day | 96.0 |

| Diclocymet combination GR | Seeding | 83.0 |

| Diclocymet combination GR | Greening Stage | 87.0 |

| Diclocymet combination GR | Transplanting Day | 84.0 |

Experimental Protocols

The following protocols are based on methodologies reported in field trials for evaluating Orysastrobin's efficacy.[1][7]

Seedling Box Preparation and Treatment Application

This protocol details the application of granular fungicide to rice seedlings grown in standardized boxes before transplanting.

-

Seedling Preparation :

-

Granule Application :

-

Calculate the required amount of granular formulation per box. For a 7% Orysastrobin granule, an application of 50 g of product per 30x60 cm box corresponds to the target rate of 10 kg product/ha (700 g a.i./ha).[1][7]

-

Evenly scatter the weighed granules over the surface of the soil in the seedling box.[1][7]

-

Application Timing Variants : For time-course studies, apply the granules at one of the following stages:

-

-

Transplanting :

-

On the designated day, transplant the treated seedlings into prepared paddy field plots using a mechanical transplanter.[7]

-

Ensure control plots (untreated) are also transplanted to serve as a baseline for disease pressure.

-

Caption: Experimental workflow for evaluating Orysastrobin in seedling boxes.

Field Evaluation and Disease Assessment

This protocol outlines the steps for assessing the protective efficacy of the seedling box treatment under field conditions.

-

Trial Layout :

-

Disease Monitoring and Assessment :

-

Leaf Blast (M. grisea) : Evaluate disease severity at appropriate rice growth stages (e.g., GS 24-34).[1] Assessment can be based on the percentage of diseased leaf area.[7]

-

Sheath Blight (T. cucumeris) : Evaluate at later growth stages (e.g., GS 77-85).[1][7] Calculate the disease index based on the number of infected hills and the severity of lesions on the leaf sheaths.[7]

-

-

Data Analysis :

-

Calculate the percentage of disease control for each treatment relative to the untreated control using the following formula: % Control = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

-

Perform statistical analysis (e.g., ANOVA, Duncan's multiple range test) to determine significant differences between treatments.[7]

-

Safety and Plant Selectivity

-

Phytotoxicity : Orysastrobin demonstrates excellent plant selectivity in a wide range of tested rice varieties.[1] In field trials, no phytotoxicity was observed following seedling box applications.[5]

-

Toxicological Profile : The active ingredient is reported to have a favorable toxicological and ecotoxicological profile, ensuring safety for users and the environment when applied according to label instructions.[1][5]

-

Residue Information : Studies on other strobilurin fungicides like azoxystrobin applied via foliar spray have detected residues primarily in the rice hulls, with non-detectable levels in the polished grains.[9][10] Specific residue data for Orysastrobin applied as a granular formulation to seedling boxes is not extensively detailed in the reviewed literature and would be a valuable area for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Orysastrobin | C18H25N5O5 | CID 11486133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of orysastrobin against blast and sheath blight in transplanted rice [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Orysastrobin [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. redalyc.org [redalyc.org]

Application Notes and Protocols for Studying the Fungal Respiratory Chain Using Orysastrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orysastrobin is a potent fungicide belonging to the quinone outside inhibitor (QoI) class, also known as strobilurins. Its primary mode of action is the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III).[1] By binding to the Qo site of cytochrome b, Orysastrobin blocks the transfer of electrons, thereby disrupting the production of ATP, which is essential for fungal cellular processes. This specific mechanism of action makes Orysastrobin a valuable tool for studying the fungal respiratory chain, investigating mechanisms of fungicide resistance, and for the development of new antifungal agents. These application notes provide detailed protocols for the use of Orysastrobin in fungal research.

Mechanism of Action

Orysastrobin, like other strobilurin fungicides, targets the cytochrome bc1 complex in the mitochondrial respiratory chain. This complex, also known as Complex III, plays a crucial role in the electron transport chain by oxidizing ubiquinol and transferring electrons to cytochrome c. Orysastrobin specifically binds to the Qo (Quinone outside) site on the cytochrome b subunit of the bc1 complex. This binding event physically obstructs the ubiquinol binding pocket, preventing the oxidation of ubiquinol. The inhibition of this key step in the respiratory chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death.

References

Troubleshooting & Optimization

Technical Support Center: Off-Target Effects of Orysastrobin on Non-Target Soil Microorganisms

Disclaimer: Publicly available research specifically detailing the off-target effects of Orysastrobin on non-target soil microorganisms is limited. This guide utilizes data from studies on Azoxystrobin, a structurally related strobilurin fungicide, to provide insights into potential effects and guide experimental design. Researchers are strongly encouraged to conduct specific assessments for Orysastrobin to obtain accurate results.

Frequently Asked Questions (FAQs)

Q1: I am designing an experiment to evaluate the off-target effects of Orysastrobin on soil microorganisms. What are the key parameters I should consider measuring?

When assessing the impact of Orysastrobin, it is crucial to monitor changes in both the structure and function of the soil microbial community. Based on studies of related strobilurin fungicides like Azoxystrobin, we recommend including the following in your experimental design:

-

Microbial Population Counts: Quantify the abundance of different microbial groups, such as total bacteria, fungi, and actinomycetes, using methods like plate counts or quantitative PCR (qPCR).

-

Microbial Diversity: Assess changes in the diversity of microbial communities. Techniques like Denaturing Gradient Gel Electrophoresis (DGGE) or high-throughput sequencing of 16S rRNA (for bacteria) and ITS (for fungi) genes can provide detailed insights.

-

Soil Enzyme Activities: Measure the activity of key soil enzymes involved in nutrient cycling. Important enzymes to consider are dehydrogenases (as an indicator of overall microbial activity), phosphatases (phosphorus cycling), urease (nitrogen cycling), and cellulase (carbon cycling).

-

Soil Respiration: Monitor basal and substrate-induced soil respiration to gauge overall microbial metabolic activity.

Q2: What are the anticipated off-target effects of a strobilurin fungicide like Orysastrobin on soil microbial communities?

Based on research on Azoxystrobin, the effects can be varied:

-

Fungal Populations: As a fungicide, a primary off-target effect can be a reduction in the abundance and diversity of non-target soil fungi.[1][2][3]

-

Bacterial Populations: The impact on bacteria is less consistent. Some studies report no significant effect on bacterial community structure, while others show transient increases or decreases in specific populations.[1][2][4]

-

Actinomycetes: Some studies on Azoxystrobin have shown an inhibitory effect on actinomycetes at higher concentrations.[3][5]

-

Microbial Diversity: A decrease in fungal diversity is a potential outcome. The impact on bacterial diversity appears to be less pronounced.[1][2]

Q3: How might Orysastrobin affect crucial soil enzyme activities?

Strobilurin fungicides can inhibit or, in some cases, temporarily stimulate soil enzyme activities. Studies on Azoxystrobin have demonstrated:

-

Dehydrogenase Activity: A common indicator of overall microbial activity, dehydrogenase activity has been shown to be significantly reduced by some fungicides.[4]

-

Phosphatase and Urease Activity: These enzymes, vital for nutrient cycling, have also been reported to be inhibited by Azoxystrobin.[3][5]

-

The extent of inhibition is often dose-dependent and can vary with soil type and organic matter content.[4]

Q4: Are there established protocols for studying the effects of fungicides on soil microorganisms in a laboratory setting?

Yes, microcosm studies are a standard approach. A general workflow is outlined below and detailed in the "Experimental Protocols" section. These studies typically involve treating soil samples with different concentrations of the fungicide and monitoring the microbial and enzymatic parameters over a defined incubation period.

Troubleshooting Guide

| Issue Encountered | Possible Cause | Troubleshooting Steps |

| No observable effect of Orysastrobin on microbial populations. | 1. Low Bioavailability: The compound may be strongly adsorbed to soil particles, reducing its interaction with microorganisms.[2] 2. Rapid Degradation: Orysastrobin might be quickly degraded by a subset of the microbial community. 3. Insufficient Concentration: The applied concentration may be below the threshold to cause a detectable effect. | 1. Analyze the concentration of Orysastrobin in the soil solution over time. 2. Conduct a degradation study of Orysastrobin in your specific soil type. 3. Include a wider range of concentrations in your experimental design, including multiples of the recommended field application rate. |

| Contradictory results between microbial counts and enzyme activities (e.g., stable populations but decreased enzyme activity). | Sub-lethal Effects: Orysastrobin may not be killing the microorganisms but could be inhibiting their metabolic functions and enzyme production. | This is a valid result. Report both findings and hypothesize that the fungicide has a functional rather than a lethal effect at the tested concentrations. |

| High variability in replicate samples. | 1. Heterogeneous Soil: The soil used in the microcosms may not be sufficiently homogenized. 2. Inconsistent Fungicide Application: The application of the Orysastrobin solution may not have been uniform across all replicates. | 1. Ensure thorough mixing and sieving of the soil before setting up the microcosms. 2. Carefully apply the fungicide solution to ensure even distribution. Consider using a fine mist sprayer for surface applications or thoroughly mixing for incorporated applications. |

Quantitative Data Summary (Based on Azoxystrobin Studies)

Table 1: Effect of Azoxystrobin on Soil Microbial Populations (CFU/g soil)

| Treatment | Bacteria | Fungi | Actinomycetes | Reference |

| Control | 8.5 x 10^6 | 2.1 x 10^4 | 4.2 x 10^5 | [3] |

| Azoxystrobin (0.075 mg/kg) | 8.9 x 10^6 | 1.8 x 10^4 | 4.5 x 10^5 | [3] |

| Azoxystrobin (22.50 mg/kg) | 7.2 x 10^6 | 1.1 x 10^4 | 3.1 x 10^5 | [3] |

Table 2: Effect of Azoxystrobin on Soil Enzyme Activities

| Treatment | Dehydrogenase (µg TPF/g/24h) | Acid Phosphatase (µmol pNP/g/h) | Urease (µg N/g/2h) | Reference |

| Control | 1.25 | 0.88 | 1.60 | [3] |

| Azoxystrobin (0.075 mg/kg) | 1.21 | 0.85 | 1.52 | [3] |

| Azoxystrobin (22.50 mg/kg) | 1.16 | 0.70 | 1.10 | [3] |

Experimental Protocols

Protocol 1: Soil Microcosm Study for Assessing Fungicide Effects

This protocol is adapted from methodologies used in Azoxystrobin studies.[3][5]

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a field with no recent history of fungicide application.

-

Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

-

Adjust the soil moisture to 60% of its water-holding capacity and pre-incubate for 7 days in the dark at 25°C to stabilize microbial activity.

-

-

Fungicide Application:

-

Prepare a stock solution of Orysastrobin in a suitable solvent (e.g., acetone), and then dilute with deionized water.

-

Divide the pre-incubated soil into batches for each treatment group (e.g., control, recommended field rate, 10x field rate, 100x field rate).

-

Apply the Orysastrobin solutions (and a solvent-only control) to the soil and mix thoroughly to ensure even distribution.

-

-

Incubation:

-

Place a known quantity of the treated soil (e.g., 200 g) into individual microcosms (e.g., glass jars).

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days). Maintain soil moisture by periodic additions of sterile deionized water.

-

-

Sampling and Analysis:

-

Collect soil samples from each microcosm at different time points (e.g., day 1, 7, 15, 30, 60).

-

Perform analyses for microbial populations (e.g., plate counts, qPCR) and soil enzyme activities as described in relevant literature.

-

Protocol 2: Dehydrogenase Activity Assay

-

Reagents:

-

0.5% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution.

-

Methanol.

-

-

Procedure:

-

To 5 g of soil in a test tube, add 2.5 ml of the TTC solution.

-

Incubate the tubes in the dark at 37°C for 24 hours.

-

After incubation, add 10 ml of methanol and shake vigorously to extract the triphenyl formazan (TPF) formed.

-

Centrifuge the suspension and measure the absorbance of the supernatant at 485 nm.

-

Calculate the amount of TPF formed using a standard curve.

-

Visualizations

Caption: Workflow for a soil microcosm study.

Caption: General mode of action of strobilurin fungicides.

References

- 1. Azoxystrobin and soil interactions: degradation and impact on soil bacterial and fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial and enzymatic activity of soil contaminated with azoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Orysastrobin & Rice Plant Research: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of orysastrobin on rice plant physiology and growth.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for orysastrobin in targeting rice pathogens?

A1: Orysastrobin is a Quinone outside Inhibitor (QoI) fungicide.[1][2] Its biochemical mode of action is the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex at the Qo site.[1] This disruption of the pathogen's energy supply is highly effective against fungal diseases like leaf and panicle blast (Magnaporthe grisea) and sheath blight (Thanatephorus cucumeris) in rice.[1][3]

Q2: I am observing a "greening effect" on my rice plants after orysastrobin application, even in the absence of disease pressure. Is this a known physiological effect?

A2: Yes, the "greening effect" is a known physiological response associated with strobilurin fungicides, the class to which orysastrobin belongs.[3] This effect is characterized by delayed leaf senescence and prolonged photosynthetic efficiency.[3] It is attributed to several factors, including a temporary reduction in plant respiration, leading to less carbon dioxide loss, and an increase in the activity of nitrate reductase.[3] This can result in increased net photosynthesis and potentially contribute to higher biomass and yield.[3]

Q3: What are the recommended application rates for orysastrobin in experimental settings?

A3: Recommended application rates for orysastrobin can vary based on the application method. For seedling box applications, a common rate is 700 g a.i./ha, often in combination with insecticides.[1][4] For field applications as a solo compound, rates typically range from 660 to 990 g a.i./ha.[1][4] It is crucial to adhere to the specific protocols of your experiment and the product label.

Q4: Can orysastrobin cause phytotoxicity in rice plants?

A4: Orysastrobin has demonstrated excellent plant selectivity in all tested rice varieties, including both Japonica and Indica types.[1][3] Studies have reported no observed phytotoxicity in rice seedlings or plants in the paddy field after treatment.[1][4] However, it is always recommended to conduct small-scale trials to confirm selectivity under your specific experimental conditions and with your particular rice cultivars.

Q5: What is the translocation pattern of orysastrobin in rice plants?

A5: Orysastrobin is root systemic with acropetal translocation.[1] This means that after being absorbed by the roots, it is transported upwards through the xylem to the shoots and leaves, providing protection to the entire plant.

Troubleshooting Guides

Issue 1: Sub-optimal Disease Control After Orysastrobin Application

| Possible Cause | Troubleshooting Step |

| Incorrect Application Timing | Orysastrobin is most effective when applied preventively.[3] For seedling box treatments, application on the day of transplanting is standard.[3] For foliar applications, timing with disease prediction models or at the very early stages of disease development is critical. |

| Improper Application Method | For granular formulations in seedling boxes, ensure even distribution of the granules (e.g., 50 g per 30x60 cm box).[3] For field applications, ensure proper calibration of spray equipment for uniform coverage. |

| Fungicide Resistance | Although no strains with reduced sensitivity were detected in monitoring programs up to 2006, the risk of resistance development exists for QoI fungicides.[1][4] It is crucial to implement a resistance management strategy, such as rotating or mixing with fungicides that have different modes of action.[1] |

| Heavy Disease Pressure | Under exceptionally high disease pressure, the efficacy of any fungicide can be challenged. Consider integrated management strategies, including the use of resistant rice varieties and appropriate nitrogen fertilization levels to not favor disease development.[5] |

Issue 2: Unexpected Variations in Plant Growth or Physiological Data

| Possible Cause | Troubleshooting Step |

| "Greening Effect" Confounding Results | Be aware that orysastrobin can delay senescence and enhance photosynthesis independently of its fungicidal action.[3] Include an untreated, disease-free control group in your experimental design to differentiate between the direct physiological effects of the compound and its disease-control benefits. |

| Environmental Stressors | Abiotic stresses like heat, drought, or nutrient deficiencies can significantly impact rice physiology and may interact with the effects of orysastrobin.[6] Ensure optimal and consistent growing conditions across all experimental units. Monitor and record environmental parameters. |

| Varietal Differences | Different rice varieties can exhibit varied physiological responses. Ensure that the same rice variety is used across all treatments and replicates. Orysastrobin has been tested on several Japonica and Indica varieties with good selectivity.[1][3] |

| Impact on Non-Target Physiology | Some pesticides have been shown to affect the biochemistry of rice plants, such as altering soluble sugar or chlorophyll content.[7] If you are measuring these parameters, be aware that changes may be a direct effect of the chemical and not solely related to pathogen control. |

Issue 3: Concerns Regarding Orysastrobin Residues in Harvested Grains

| Possible Cause | Troubleshooting Step |

| Pre-Harvest Interval (PHI) | Adherence to the recommended pre-harvest interval is critical to ensure that pesticide residues in the final product are below the established Maximum Residue Levels (MRLs). |

| Analytical Method Sensitivity | Use validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of orysastrobin and its isomers in rice tissues.[8] |

| Sample Processing | Be aware that pesticide residue levels can differ between brown rice and polished white rice, as fat-soluble pesticides may accumulate in the bran layer. Specify the type of grain being analyzed. Studies have shown that residues of some fungicides are primarily detected in the rice hulls, not the grains.[9] |

Data Presentation

Table 1: Efficacy of Orysastrobin Against Leaf and Panicle Blast in Rice

| Treatment | Application Rate (g a.i./ha) | % Control of Leaf Blast | % Control of Panicle Blast |

| Orysastrobin GR | 700 | 99 | 98 |

| Orysastrobin + Fipronil GR | 700 | 99 | 97 |

| Orysastrobin + Clothianidin GR | 700 | 99 | 98 |

| Diclocymet combination GR | 300 | 83 | 90 |

| Probenazole GR | 2400 | 97 | 93 |

| Pyroquilon GR | 1200 | 96 | 96 |

| Source: Data compiled from field trials reported by Stammler et al. (2007).[3] The evaluation was based on the diseased leaf area. |

Table 2: Efficacy of Orysastrobin Against Sheath Blight in Rice

| Treatment | Application Rate (g a.i./ha) | % Control of Sheath Blight (Trial 1) | % Control of Sheath Blight (Trial 2) |

| Orysastrobin GR | 700 | 93 | 91 |

| Orysastrobin + Fipronil GR | 700 | 93 | 91 |

| Orysastrobin + Clothianidin GR | 700 | 94 | 92 |

| Furametpyr GR | 400 | 94 | 90 |

| Thifluzamide GR | 300 | 91 | 92 |

| Source: Data compiled from field trials reported by Stammler et al. (2007).[3] Evaluation was based on the Hashiba damage index. |

Experimental Protocols

Protocol 1: Seedling Box Application for Efficacy Trials

-

Preparation : Use standard seedling boxes (e.g., 30 x 60 cm). The rice variety Koshihikari has been used in previous studies.[3]

-

Application : Apply the granular fungicide formulation evenly over the surface of the seedling box. A typical application is 50 g of product per box, which corresponds to 10 kg product/ha.[3][10]

-

Timing : Applications are typically made on the day of transplanting. To investigate selectivity and the influence of timing, applications can also be made at the seeding stage or greening stage.[3]

-

Transplanting : Transplant seedlings into the paddy field using a mechanical transplanter.[3]

-

Disease Evaluation :

-

Leaf Blast : Evaluate at growth stages 24-34 (48-64 days after transplanting) by assessing the diseased leaf area.[3]

-

Panicle Blast : Evaluate at growth stages 77-85 (85-100 days after transplanting) using a damage index calculation method.[3]

-

Sheath Blight : Evaluate at growth stages 65-75 (75-85 days after transplanting) by calculating a damage index based on lesion height relative to plant height.[3]

-

-

Data Analysis : Use appropriate statistical methods, such as the Student-Newman Keuls test, for comparisons of disease severity. Data may require transformation (e.g., arcsin-square-root) before analysis.[3]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of orysastrobin against blast and sheath blight in transplanted rice [jstage.jst.go.jp]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: G143A Mutation in Cytochrome b and Orysastrobin Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments related to the G143A mutation in the cytochrome b gene and its association with Orysastrobin resistance.

I. Frequently Asked Questions (FAQs)

Q1: What is the relationship between the G143A mutation in the cytochrome b gene and Orysastrobin resistance?